methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Functionalization of the indole ring: Introduction of the trimethoxy group and other substituents.
Construction of the pyrrolo[3,2-e]indole framework: This involves cyclization reactions to form the fused ring system.
Introduction of the chloromethyl and hydroxy groups: These functional groups are introduced through selective halogenation and hydroxylation reactions.
Final esterification: The carboxylate group is introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Esterification and Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid or converted to other esters through transesterification.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the chloromethyl group could yield various substituted derivatives.
Scientific Research Applications
Methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with DNA or RNA: Affecting gene expression and protein synthesis.
Disrupting cellular processes: Leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: Compounds with similar indole cores but different substituents.
Pyrroloindole derivatives: Compounds with similar fused ring systems but different functional groups.
Trimethoxyindole derivatives: Compounds with similar trimethoxy groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.
Properties
CAS No. |
134106-66-4 |
---|---|
Molecular Formula |
C26H26ClN3O7 |
Molecular Weight |
528.0 g/mol |
IUPAC Name |
methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate |
InChI |
InChI=1S/C26H26ClN3O7/c1-11-18(26(33)37-5)20-19-13(9-27)10-30(15(19)8-16(31)22(20)28-11)25(32)14-6-12-7-17(34-2)23(35-3)24(36-4)21(12)29-14/h6-8,13,28-29,31H,9-10H2,1-5H3 |
InChI Key |
UWIQHBUMIDNNGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.